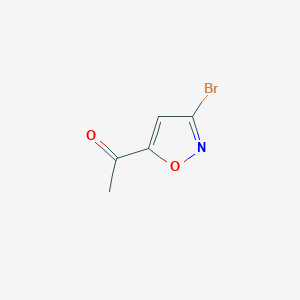

1-(3-Bromoisoxazol-5-yl)ethanone

Description

1-(3-Bromoisoxazol-5-yl)ethanone is a brominated isoxazole derivative featuring an acetyl group (ethanone) at the 5-position and a bromine atom at the 3-position of the isoxazole ring. The isoxazole core (C₃H₃NO) is a five-membered heterocycle containing oxygen and nitrogen, known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities . The acetyl group at position 5 contributes to its polarity and may influence biological activity through interactions with target proteins .

Properties

IUPAC Name |

1-(3-bromo-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c1-3(8)4-2-5(6)7-9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCSUHDGEHKCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545340 | |

| Record name | 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76596-53-7 | |

| Record name | 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3-Bromoisoxazol-5-yl)ethanone typically involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . This method is preferred due to its efficiency and the use of environmentally benign solvents.

Chemical Reactions Analysis

1-(3-Bromoisoxazol-5-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with alkenes and alkynes.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactions

1-(3-Bromoisoxazol-5-yl)ethanone is characterized by its isoxazole ring, which contributes to its reactivity. The compound undergoes several chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles under specific conditions.

- Oxidation and Reduction : The ethanone group can be oxidized to form carboxylic acids or reduced to yield alcohols.

- Cycloaddition Reactions : The isoxazole ring can participate in cycloaddition reactions with alkenes and alkynes, making it versatile for synthetic applications.

Chemistry

In organic synthesis, this compound serves as a building block for creating more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of new chemical entities .

Biology

Research indicates that this compound exhibits potential biological activities. Studies have focused on its antimicrobial , antiviral , and anticancer properties. For instance, the interaction of the isoxazole ring with specific enzymes may modulate biological pathways, suggesting therapeutic potentials.

Medicine

Ongoing research aims to explore the therapeutic applications of this compound in treating various diseases. Its derivatives have shown promise as bronchodilators, with specific formulations demonstrating efficacy in preclinical models for respiratory conditions .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as a precursor in drug development highlights its significance in creating new therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-Bromoisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The bromine atom and ethanone group also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Effects : Isoxazole derivatives (e.g., ) exhibit higher polarity compared to benzene-based analogs (e.g., ) due to the heteroatoms, influencing solubility and reactivity. Thiazole derivatives (e.g., ) show similar molecular weights to isoxazoles but differ in electronic properties due to sulfur’s electron-rich nature.

- Substituent Impact : Bromine at the 3-position (isoxazole) or 2-position (thiazole) enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions . The acetyl group at the 5-position increases dipole moments, as seen in spectral data (e.g., IR C=O stretches ~1700 cm⁻¹ in related compounds ).

Spectral and Analytical Data

- NMR/IR Trends : In , triazole-thione derivatives show NH stretches at ~3364 cm⁻¹ and C=S peaks at ~1248 cm⁻¹. For acetylated isoxazoles, expect C=O stretches near 1700 cm⁻¹ and aromatic proton signals at δ 6.99–8.00 ppm (similar to ’s aryl resonances).

- Mass Spectrometry : Brominated compounds (e.g., ) typically display [M+1]⁺ or [M+2]⁺ peaks due to isotopic bromine patterns.

Biological Activity

1-(3-Bromoisoxazol-5-yl)ethanone, a compound featuring a brominated isoxazole moiety, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 189.01 g/mol. The compound is a white crystalline solid with notable solubility in organic solvents. Its structure features a bromine atom at the 3-position of the isoxazole ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of isoxazole derivatives followed by acetylation. The general synthetic route can be summarized as follows:

- Bromination : The starting material, isoxazole, undergoes bromination at the 3-position using brominating agents.

- Acetylation : The resulting bromo-isoxazole is then treated with acetic anhydride or acetyl chloride to yield this compound.

Antimicrobial Properties

Research has indicated that compounds containing isoxazole rings exhibit significant antimicrobial activity. In particular, derivatives such as this compound have been tested against various bacterial strains. A study demonstrated that this compound exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent investigations into the anticancer properties of isoxazole derivatives have shown promising results. A study focused on the cytotoxic effects of various isoxazole compounds, including this compound, against human cancer cell lines. The results indicated that this compound could induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Neuroprotective activities have also been reported for some isoxazole derivatives. Compounds similar to this compound have been shown to interact with neurotransmitter receptors, potentially providing protective effects against neurodegenerative diseases. For instance, related compounds were identified as noncompetitive antagonists of AMPA receptors, which play a crucial role in excitatory neurotransmission .

Study on Antimicrobial Efficacy

A specific study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was tested using standard disk diffusion methods, revealing significant zones of inhibition against both E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be lower than those for many commonly used antibiotics, suggesting a promising lead for further development .

Investigation into Anticancer Properties

In another study focusing on anticancer properties, this compound was evaluated in vitro against several human cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The compound demonstrated IC50 values in the micromolar range, indicating substantial cytotoxicity and prompting further exploration into its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.